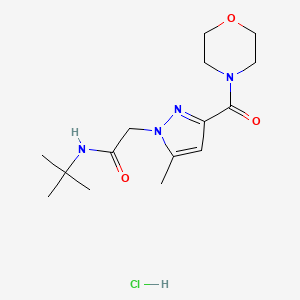

N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride

Description

N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a synthetic small molecule featuring a pyrazole core substituted with a methyl group at position 5 and a morpholine-4-carbonyl moiety at position 2. The acetamide side chain includes a tert-butyl group, and the compound is stabilized as a hydrochloride salt.

Properties

IUPAC Name |

N-tert-butyl-2-[5-methyl-3-(morpholine-4-carbonyl)pyrazol-1-yl]acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3.ClH/c1-11-9-12(14(21)18-5-7-22-8-6-18)17-19(11)10-13(20)16-15(2,3)4;/h9H,5-8,10H2,1-4H3,(H,16,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLSCDDUQSUOHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CC(=O)NC(C)(C)C)C(=O)N2CCOCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a tert-butyl group with a pyrazole moiety and a morpholine derivative. Its molecular formula is C_{14}H_{20}N_4O_2·HCl, and it has a molecular weight of 300.79 g/mol. The presence of the morpholine ring is significant as it often contributes to the bioactivity of compounds by enhancing solubility and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that compounds with pyrazole structures can act as selective modulators of various receptors, including androgen receptors (AR) and other nuclear receptors. These interactions may lead to modulation of gene expression related to cell growth, differentiation, and apoptosis.

Case Studies and Research Findings

- Androgen Receptor Modulation : A study explored the effectiveness of similar pyrazole derivatives in modulating androgen receptor activity. The findings indicated that specific substitutions on the pyrazole ring could enhance receptor selectivity and potency, which may be applicable to this compound .

- In Vitro Studies : In vitro assays have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds containing morpholine and pyrazole moieties showed IC50 values in the micromolar range against prostate cancer cells . This suggests that this compound might possess similar anticancer properties.

- Pharmacokinetic Profiles : Preliminary pharmacokinetic studies indicate that derivatives of this compound have favorable absorption and distribution characteristics, which could enhance their therapeutic efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other related compounds is useful:

Scientific Research Applications

Medicinal Chemistry

N-(tert-butyl)-2-(5-methyl-3-(morpholine-4-carbonyl)-1H-pyrazol-1-yl)acetamide hydrochloride has been studied for its potential as an anti-inflammatory agent. In silico molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory process. This positions the compound as a candidate for further development in treating inflammatory diseases .

Anticancer Activity

Research indicates that compounds with similar pyrazole structures exhibit significant anticancer properties. For instance, derivatives of pyrazole have been synthesized and evaluated for their ability to inhibit cancer cell proliferation in various models. The compound's structure could potentially be optimized to enhance its efficacy against specific cancer types .

The biological activity of this compound has been assessed through various assays, including cytotoxicity tests against different cancer cell lines. Preliminary results suggest promising activity that warrants further investigation into its mechanism of action and therapeutic potential .

Case Studies

Comparison with Similar Compounds

Key Observations:

Heterocyclic Core : The target compound’s pyrazole core is smaller and more electron-deficient compared to the hexahydropyrrolopyrrole in Compound 26 or the pyridazine in ’s patent compounds. This may influence binding affinity and metabolic stability .

Substituent Chemistry: Unlike the patent compounds, the target lacks fluorinated groups, which are critical for membrane permeability and resistance to oxidative metabolism.

Synthetic Routes : Compound 26 () was synthesized via HATU-mediated coupling, a method common for amide/ester formation. The target compound likely employs similar coupling strategies for its morpholine-carbonyl and acetamide functionalities .

Pharmacological Implications (Inferred from Structural Data)

While direct pharmacological data for the target compound is unavailable, structural parallels suggest hypotheses:

- The pyrazole-morpholine motif may mimic ATP-binding pockets in kinases, similar to FDA-approved kinase inhibitors.

- The absence of fluorinated groups (cf. ’s compounds) may reduce hepatotoxicity risks but could limit blood-brain barrier penetration .

Q & A

Basic: What synthetic strategies are critical for optimizing yield and purity of this compound?

The synthesis involves multi-step reactions requiring precise control of temperature, pH, and reagent stoichiometry. For example:

- Stepwise coupling : Morpholine-4-carbonyl and pyrazole intermediates are synthesized separately before final coupling to the tert-butyl acetamide backbone. Reaction temperatures between 60–80°C and neutral pH (6.5–7.5) minimize side reactions like hydrolysis of the morpholine carbonyl group .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures enhances purity. Monitor by TLC (Rf = 0.3–0.5 in 1:1 EtOAc/hexane) .

Basic: Which spectroscopic techniques are most effective for structural confirmation?

- 1H/13C NMR : Confirm the tert-butyl group (δ ~1.3 ppm, singlet) and pyrazole/morpholine protons (δ 3.4–4.2 ppm for morpholine, δ 6.1–6.3 ppm for pyrazole) .

- IR spectroscopy : Detect carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹, morpholine C=O at ~1700 cm⁻¹) .

- LC-MS : Verify molecular weight (e.g., [M+H]+ at m/z ~395) and assess purity (>95% by UV at 254 nm) .

Advanced: How can computational modeling predict bioactivity and guide experimental design?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets like kinases or GPCRs. The morpholine group may enhance solubility and hydrogen bonding .

- PASS program : Predict biological activity (e.g., kinase inhibition, antimicrobial potential) based on structural analogs. Prioritize in vitro assays for top-scoring targets .

- ADMET prediction : SwissADME or ADMETLab2.0 evaluates logP (~2.5), bioavailability, and metabolic stability, informing dosage and formulation .

Advanced: How to resolve contradictions in crystallographic data during structural refinement?

- SHELXL refinement : Address twinning or disorder in the morpholine ring using PART commands and ISOR restraints. High-resolution data (<1.0 Å) reduces ambiguity in thermal parameters .

- Validation tools : Check with PLATON (e.g., for missed symmetry) or CCDC Mercury to validate hydrogen-bonding networks and packing motifs .

Basic: What are common synthetic byproducts, and how are they identified?

- Dehydration products : Formation of pyrazole tautomers (e.g., 3H-pyrazole vs. 1H-pyrazole) detected via LC-MS ([M+H]+ at m/z ~377) .

- Incomplete coupling : Residual tert-butyl amine (δ ~1.1 ppm in NMR) or unreacted morpholine carbonyl chloride (FTIR peak at ~1750 cm⁻¹). Mitigate via excess acyl chloride and extended reaction times .

Advanced: How does the morpholine-4-carbonyl group influence physicochemical properties?

- Solubility : Morpholine enhances water solubility (logS ≈ -3.5 vs. -4.8 for non-carbonyl analogs) via hydrogen bonding.

- Bioactivity : The carbonyl group stabilizes interactions with serine proteases (e.g., via oxyanion hole binding) in molecular dynamics simulations .

Basic: Best practices for reproducibility in multi-step synthesis?

- Standardized protocols : Document reaction parameters (e.g., degassing solvents for Pd-catalyzed steps, inert atmosphere for amide coupling) .

- In-process controls : Use inline FTIR or HPLC to monitor intermediate formation (e.g., pyrazole-morpholine intermediate at Rt = 8.2 min) .

Advanced: Synergistic approaches for analyzing tautomerism/dynamic behavior?

- Variable-temperature NMR : Observe pyrazole tautomer equilibrium (1H vs. 2H forms) between 25–80°C .

- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) predict energy barriers for tautomer interconversion (~5–8 kcal/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.